molecular formula C26H24N4O8 B1676485 Methyl streptonigrin CAS No. 3398-48-9

Methyl streptonigrin

Cat. No.: B1676485
CAS No.: 3398-48-9
M. Wt: 520.5 g/mol
InChI Key: HKZHTIOXLTVSKR-UHFFFAOYSA-N
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Description

Methyl streptonigrin is a derivative of the aminoquinone alkaloid streptonigrin, which is a natural metabolite isolated from Streptomyces flocculus . As a streptonigrin derivative, its core research value lies in its potent antitumor and antibacterial properties . The compound's mechanism of action is complex and multifaceted. Like its parent compound, it is understood to inhibit DNA synthesis . Evidence suggests that streptonigrin causes chromosomal damage, inhibits DNA synthesis in tissue culture cells and bacteria, and can also inhibit partial RNA and protein synthesis . Furthermore, its activity is linked to its quinone-based structure, which may involve the generation of reactive oxygen species and require binding with redox-active metals like iron and copper to achieve full activity, leading to DNA cleavage . Structurally, it is a highly substituted molecule containing a pyridinecarboxylic acid core and a quinoline dione moiety . Research into structurally modified derivatives of streptonigrin, such as this compound, aims to reduce the inherent toxicity of the parent compound while maintaining its potent pharmacological action . This makes it an intriguing target for researchers in the fields of oncology and antibiotic discovery, as well as for those studying new drug design and development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O8/c1-10-15(11-7-9-14(35-2)24(36-3)21(11)31)16(27)20(30-18(10)26(34)38-5)13-8-6-12-19(29-13)23(33)17(28)25(37-4)22(12)32/h6-9,31H,27-28H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZHTIOXLTVSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C(=O)OC)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955558
Record name Methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate
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Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3398-48-9
Record name Methyl 5-amino-6-(7-amino-5,8-dihydro-6-methoxy-5,8-dioxo-2-quinolinyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl-2-pyridinecarboxylate
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Record name Methyl streptonigrin
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Record name Methyl streptonigrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45384
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Record name Methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate
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Record name STREPTONIGRIN METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

The preparation of NSC45384 involves synthetic routes that typically include the reaction of naphthoquinone derivatives with appropriate reagents. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent, where the compound is dissolved to achieve a mother liquor concentration of 40 mg/mL . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

NSC45384 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC45384 can lead to the formation of quinone derivatives, while reduction can result in the formation of hydroquinone derivatives .

Scientific Research Applications

Anticancer Activity

Methyl streptonigrin has demonstrated notable anticancer properties across various studies:

  • Mechanism of Action : this compound functions by inhibiting specific proteins involved in cancer cell proliferation. For instance, it acts as a potent inhibitor of SUMO-specific protease-1 (SENP1), which plays a crucial role in regulating cellular processes related to cancer progression. The compound exhibits an IC50 value of approximately 0.518 μM against SENP1, indicating its effectiveness in disrupting cancer cell signaling pathways .
  • Efficacy Against Different Cancers : Research indicates that this compound is effective against several types of cancer, including:
    • Melanoma : Exhibits significant cytotoxic effects at concentrations as low as 0.04 μM.
    • Pancreatic Cancer : Demonstrates efficacy at a concentration of 100 nM.
    • Renal Cancer : Proven effective at doses around 0.2 mg/kg .
  • Heterochromatin Formation : At low concentrations (1 nM), this compound promotes heterochromatin formation in cells without inducing significant cytotoxicity, suggesting its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics .

Antibacterial Properties

This compound also exhibits broad-spectrum antibacterial activity:

  • Targeting Ribonucleotide Reductase : Recent studies have identified bacterial ribonucleotide reductase as a target for this compound, particularly against pathogens such as Elizabethkingia anophelis and Elizabethkingia meningoseptica. The compound shows good binding affinity to the alpha subunits of these enzymes, indicating its potential for antibiotic development .
  • Comparison with Other Antibiotics : The bactericidal activity of this compound has been found to be comparable to that of established antibiotics like mitomycin .

Molecular Biology Applications

In addition to its therapeutic uses, this compound has applications in molecular biology:

  • Inhibition of Protein Interactions : Studies have shown that this compound can inhibit protein interactions critical for various cellular functions. For example, it disrupts the interaction between hypoxia-inducible factor alpha and its regulatory proteins, which is vital for tumor growth under hypoxic conditions .
  • Research on Cellular Mechanisms : The compound has been used in experimental setups to study cellular responses to stress and apoptosis pathways, providing insights into the mechanisms underlying cancer cell survival and death .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Application AreaTarget/MechanismEffective ConcentrationReferences
AnticancerSENP1 InhibitionIC50 = 0.518 μM
Melanoma0.04 μM
Pancreatic Cancer100 nM
Renal Cancer0.2 mg/kg
AntibacterialRibonucleotide ReductaseHigh Affinity Binding
Molecular BiologyDisruption of Protein InteractionsVaries

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Case Study 1 : A laboratory study demonstrated that treatment with this compound resulted in reduced viability of HeLa cells at concentrations above 10 nM while promoting heterochromatin formation at lower doses . This dual action highlights its potential for use in combination therapies.
  • Case Study 2 : In a comparative study against other anticancer agents, this compound showed superior efficacy in inhibiting β-catenin/Tcf signaling pathways in human cancer cells, underscoring its role as a novel therapeutic candidate .

Mechanism of Action

The mechanism of action of NSC45384 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the enzyme ribonucleotide reductase by quenching the tyrosyl radical required for catalysis . This inhibition disrupts the synthesis of deoxyribonucleotides, which are essential building blocks for DNA replication and repair. Additionally, NSC45384 has been found to bind and inhibit the SUMO-specific protease SENP1, leading to increased global SUMOylation levels and reduced levels of hypoxia-inducible factor alpha (HIF1α) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nybomycin

Nybomycin, produced by Streptomyces albus, shares a diamino-substituted six-membered ring core with streptonigrin (Figure 2) . However, nybomycin lacks the pyridine (C-ring) and substituted phenyl (D-ring) moieties. Despite structural homology in biosynthetic gene clusters (e.g., DAHP synthase), nybomycin’s biological activity diverges, focusing on antibacterial rather than antitumor effects .

Lavendamycin Methyl Ester

Lavendamycin, another aminoquinoline-5,8-dione, shares the A-, B-, and C-ring system with streptonigrin but incorporates a tetrahydroisoquinoline D-ring . Its methyl ester derivative, like methyl streptonigrin, enhances stability and bioactivity. Both compounds induce DNA damage, but lavendamycin’s mechanism emphasizes intercalation rather than metal-dependent redox cycling .

Isoquinoline Analogues

Synthetic isoquinoline derivatives mimic streptonigrin’s A- and B-rings but replace the pyridine (C-ring) with isoquinoline scaffolds . These analogues retain antimicrobial activity but show reduced cytotoxicity, highlighting the necessity of the pyridine moiety for antitumor efficacy .

Table 1: Structural Comparison of this compound and Analogues

Compound Core Structure Key Modifications Primary Activity
This compound Aminoquninoline-5,8-dione + pyridine C-ring methyl ester Antitumor, DNA cleavage
Nybomycin Diamino-substituted six-membered ring No pyridine or phenyl D-ring Antibacterial
Lavendamycin ME Aminoquninoline-5,8-dione + isoquinoline Tetrahydroisoquinoline D-ring Antitumor, intercalation
Isoquinoline Analogues Isoquinoline core C-ring substitution Antimicrobial

Comparison with Functionally Similar Compounds

Bioreductive Agents (Mitomycin C, Diaziquone)

This compound and mitomycin C both require enzymatic activation (e.g., DT-diaphorase). However, streptonigrin derivatives are superior substrates for human DT-diaphorase, with 1.9–4.9× faster reduction rates than mitomycin C . Unlike mitomycin C, which relies on hypoxia-selective toxicity, streptonigrin’s cytotoxicity is oxygen-independent, broadening its therapeutic window .

Topoisomerase II Inhibitors (Etoposide, Doxorubicin)

Streptonigrin uniquely stimulates topoisomerase II-mediated DNA cleavage at TA dinucleotide sites via minor groove binding, distinct from etoposide (intercalation) or doxorubicin (major groove binding) . At low concentrations (≤10 µM), its cleavage activity matches etoposide but declines at higher doses due to divergent binding kinetics .

Epigenetic Modulators (Echinomycin, Emetine)

At nanomolar concentrations, this compound promotes heterochromatin formation, a property shared with echinomycin and emetine . However, echinomycin broadly inhibits histone methyltransferases (HMTases) like NSD3 and SETDB1, whereas streptonigrin preferentially targets H3K4me3 and H3K9me3 via HMTase binding .

Table 2: Functional Comparison with Antitumor Agents

Compound Mechanism Enzymatic Targets Therapeutic Advantage
This compound Metal-dependent DNA cleavage, HMTase inhibition DT-diaphorase, NSD3/SETDB1 Oxygen-independent cytotoxicity
Mitomycin C Hypoxia-activated DNA crosslinking NADPH:cytochrome c reductase Hypoxia selectivity
Etoposide Topoisomerase II poisoning (intercalation) Topoisomerase II Broad solid tumor use
Echinomycin HMTase inhibition (H3K4/H3K9) NSD3, SETDB1 Dual epigenetic/DNA targeting

Research Findings and Clinical Implications

  • Biosynthetic Insights: The cryptic carboxyl methylation by StnF2 and oxidative N–C bond cleavage by StnB1/B2 in streptonigrin’s pathway enable chemo-enzymatic synthesis of novel analogues .
  • Clinical Relevance: this compound’s reduced cytotoxicity at nanomolar concentrations (vs.
  • Resistance Profile : Unlike mitomycin C, streptonigrin derivatives evade resistance mechanisms linked to hypoxia-inducible factors, offering a strategic alternative in refractory cancers .

Biological Activity

Methyl streptonigrin, a derivative of streptonigrin, is a potent compound with notable biological activities, particularly in the fields of oncology and microbiology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a quinone moiety that contributes to its biological activity. The compound's structure allows it to interact with various biological targets, leading to its cytotoxic effects.

  • Cytotoxicity : this compound exhibits significant cytotoxicity against various cancer cell lines. Research indicates that it can inhibit the activity of β-catenin, a key regulator in cancer progression. For instance, studies show that at a concentration of 5 µM, this compound can inhibit β-catenin/Tcf-DNA complex formation by 86% .
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit peptidyl arginine deiminases (PADs), which are implicated in cancer cell proliferation and survival. This inhibition is crucial for its anticancer effects, particularly against renal and pancreatic cancers .
  • Induction of Heterochromatin Formation : Interestingly, at low concentrations (1 nM), this compound promotes heterochromatin formation without adversely affecting cell proliferation, suggesting potential for therapeutic use with reduced side effects .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various bacterial strains. Its efficacy has been tested against:

  • Streptomyces fragilis
  • Bacillus subtilis
  • Escherichia coli
  • Saccharomyces cerevisiae

In disk diffusion assays, this compound showed significant zones of inhibition, indicating its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeConcentrationEffect
CytotoxicityHuman cancer cells0.2 mg/kgEffective against renal cancer
β-Catenin InhibitionHuman cancer cells5 µM86% inhibition
PAD InhibitionVarious cancer types100 nMSignificant cytotoxicity
Antimicrobial ActivityE. coli10 µg/discZone of inhibition: 4.03 cm

Case Study: Anticancer Effects

A study by Park and Chun highlighted the effectiveness of this compound in targeting β-catenin-activated human cancer cells. The compound's ability to inhibit β-catenin/Tcf signaling pathways indicates its potential as a therapeutic agent for cancers where this pathway is dysregulated .

Another investigation demonstrated that this compound exhibits higher potency against SUMO-specific protease-1 compared to other proteases, suggesting a targeted mechanism of action that could be exploited for therapeutic purposes .

Q & A

Basic: What experimental strategies are used to evaluate the reduced toxicity of methyl streptonigrin compared to its parent compound, streptonigrin?

Answer: Comparative toxicity assessments typically involve in vitro cytotoxicity assays (e.g., IC50 determination in tumor cell lines) and in vivo animal models (e.g., murine xenografts). This compound’s reduced toxicity is attributed to its esterification, which alters bioavailability and metabolic stability. Studies monitor hydrolysis rates in physiological buffers or serum to confirm partial conversion to streptonigrin, linking this to retained antitumor activity . Dose-response curves and histopathological analyses (e.g., bone marrow suppression, gastrointestinal toxicity) are critical for validating safety profiles .

Basic: How are biosynthetic intermediates of this compound identified and validated?

Answer: Isotopic labeling (e.g., 13C^{13}\text{C}- or 15N^{15}\text{N}-tryptophan) in Streptomyces cultures tracks precursor incorporation. Key intermediates like (2S,3S)-β-methyltryptophan are isolated via HPLC and structurally confirmed by NMR and high-resolution mass spectrometry (HRMS). Gene knockout mutants (e.g., stnK3 inactivation) combined with feeding experiments resolve biosynthetic bottlenecks, as demonstrated in studies correcting the stereochemical assignment of intermediates .

Basic: What structural modifications of streptonigrin are commonly explored to optimize pharmacological properties?

Answer: Modifications focus on the quinoline-5,8-dione core and peripheral substituents:

  • Esterification (e.g., methyl ester) : Reduces systemic toxicity while preserving antitumor activity via controlled hydrolysis .
  • Amide/hydrazide derivatives : Tested for altered DNA-binding affinity and reduced off-target effects .
    SAR studies use in silico docking (e.g., SENP1 or DNA interaction models) paired with in vitro cytotoxicity screens to prioritize candidates .

Advanced: How do enzymatic steps in this compound biosynthesis inform combinatorial biosynthesis for novel analogs?

Answer: Key enzymes like StnK2 (Pictet-Spenglerase) and StnQ1 (C-methyltransferase) are heterologously expressed to reconstitute pathways in engineered hosts. Substrate flexibility of StnK2 allows incorporation of non-native tryptophan analogs, enabling β-carboline diversification. In vitro assays with purified enzymes (e.g., LC-MS monitoring of intermediate formation) guide pathway engineering for analogs with enhanced target selectivity .

Advanced: What methodological approaches resolve contradictions in reported molecular targets of this compound?

Answer: Contradictory data (e.g., SENP1 inhibition vs. HIF1α downregulation) are addressed via:

  • Proteomic profiling : SILAC-based screens identify binding partners.
  • NMR chemical shift perturbation : Validates direct interactions (e.g., SENP1’s SUMO-binding surface) .
  • Genetic knockdowns : siRNA-mediated SENP1 silencing confirms downstream effects on SUMOylation and HIF1α stability . Mechanistic studies pair these with ROS assays to distinguish primary targets from secondary effects .

Advanced: How is the superoxide-mediated DNA cleavage mechanism of this compound characterized experimentally?

Answer: DNA strand breaks are quantified using plasmid relaxation assays (e.g., pBR322 treated with this compound + NADH). Radical scavengers (e.g., superoxide dismutase, catalase) or metal chelators (e.g., EDTA) identify reactive oxygen species (ROS) involvement. Electron paramagnetic resonance (EPR) spin trapping (e.g., DMPO adducts) detects superoxide/hydroxyl radicals. Metal cofactor requirements (e.g., Cu2+^{2+}/Zn2+^{2+}) are validated via atomic absorption spectroscopy .

Advanced: What understudied pharmacological effects of this compound warrant further exploration?

Answer: Emerging areas include:

  • Heterochromatin modulation : Low-dose treatments in HeLa/3T3 cells analyzed via Hoechst 33258 staining and HP1α colocalization .
  • p53-dependent apoptosis : Wild-type vs. mutant p53 cell lines (e.g., SH-SY5Y) assess transcriptional activation of pro-apoptotic genes (e.g., BAX) .
  • Retinoprotective/nephroprotective effects : In vivo models of oxidative stress (e.g., diabetic retinopathy) quantify tissue-specific ROS scavenging .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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